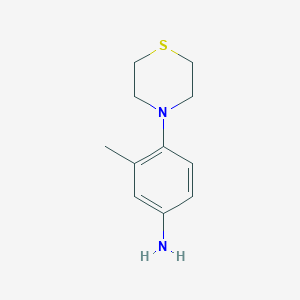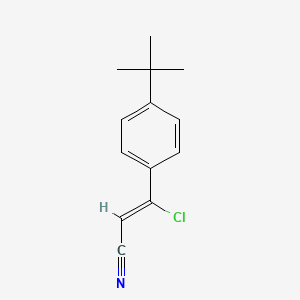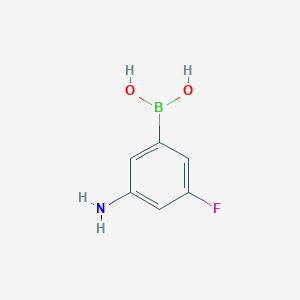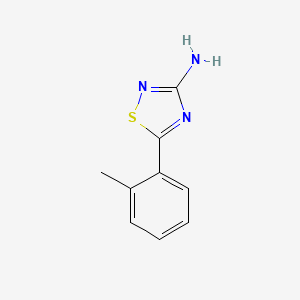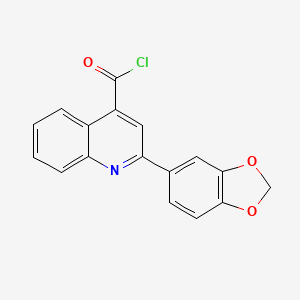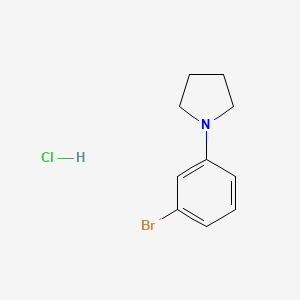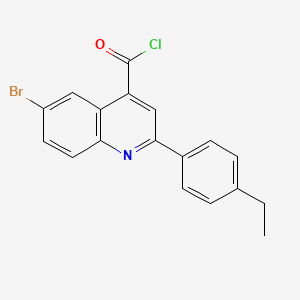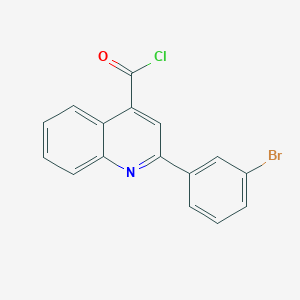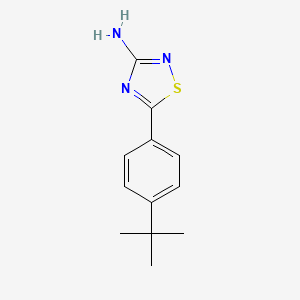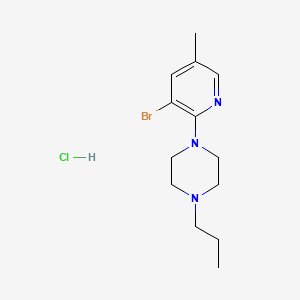
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid” is a boronic acid derivative . It is also known as Boc-3-pyridineboronic acid . The molecular formula of this compound is C10H15BN2O4 .
Molecular Structure Analysis
The molecular weight of “this compound” is 238.05 g/mol . The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . The Canonical SMILES for this compound is B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.05 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
N-tert-Butoxycarbonylation of Amines : The heteropoly acid H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process is significant in organic synthesis, particularly for N-Boc-protected amino acids used in peptide synthesis (Heydari et al., 2007).
Preparation of tert-Butyl Esters : A novel protocol has been developed to synthesize tert-butyl esters from boronic acids, using palladium acetate and triphenylphosphine as catalysts. This process is useful for synthesizing a wide range of substrates including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).
Drug Development and Pharmaceutical Research
- HIV Protease Inhibitor Synthesis : The synthesis of BMS-232632, an HIV protease inhibitor, involves the use of tert-butyloxycarbonyl amino acids. The key step includes the Pd-mediated coupling of boronic acid with bromopyridine, showcasing the utility of boronic acids in pharmaceutical synthesis (Xu et al., 2002).
Organometallic Chemistry and Catalysis
- Reactions with Dearomatized Ruthenium Pincer Complexes : Organoboronic acids are used in synthetic applications with organometallic systems. The interaction of boranes with dearomatized ruthenium pincer complexes demonstrates innovative pathways in chemical catalysis, which could have implications for the use of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid (Anaby et al., 2014).
Peptide Synthesis and Proteomics
- Collagen Cross-Links Synthesis : tert-Butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in collagen cross-links synthesis, exemplifies the use of tert-butoxycarbonyl amino acids in advanced biochemical applications (Adamczyk et al., 1999).
Mécanisme D'action
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . The 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID likely interacts with its targets in a similar manner, contributing its pyridine moiety to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at -20°c . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID. For instance, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a suitable palladium catalyst .
Analyse Biochimique
Biochemical Properties
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in this compound forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity . Additionally, it can interact with proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism . For instance, it can inhibit the phosphorylation of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with diols and other nucleophilic groups in enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in the stabilization or destabilization of enzyme-substrate complexes, thereby modulating enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Additionally, this compound can be found in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways.
Propriétés
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWBZVDHQCJRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674731 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863752-59-4 | |
| Record name | C-(1,1-Dimethylethyl) N-(3-borono-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863752-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

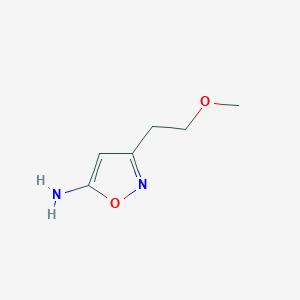
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
